3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Overview
Description
3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It belongs to the class of imidazo[1,2-a]pyridine analogues, which have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular formula of 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride is C8H7Br2ClN2 . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods, most of which involve the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile is a common method .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of imidazo[1,2-a]pyridine compounds has been a subject of research, with studies focusing on efficient synthesis methods. For instance, Darapaneni Chandra Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate addition of a catalyst, highlighting the chemical versatility and reactivity of these compounds (Mohan, Rao, & Adimurthy, 2013).
Biological and Pharmacological Applications
- The biological activity of imidazo[1,2-a]pyridines has been extensively studied. For example, Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with potential as antiulcer agents, indicating their possible therapeutic applications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
- The research by Althagafi and Abdel‐Latif (2021) on the synthesis of imidazo[1,2-a]pyridines festooned with different moieties showed significant antibacterial activities, suggesting their use in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).
- Yamanaka et al. (1991) synthesized a series of imidazo[1,2-a]pyridinyl derivatives and evaluated them for positive inotropic activity, which indicates potential in cardiovascular therapeutics (Yamanaka, Miyake, Suda, Ohhara, & Ogawa, 1991).
Material Science and Chemistry
- The study of fluorescent properties of imidazo[1,2-a]pyridine-based compounds by Tomoda et al. (1999) suggests applications in material science, particularly in developing novel fluorescent organic compounds (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).
properties
IUPAC Name |
3,6-dibromo-7-methylimidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2.ClH/c1-5-2-8-11-3-7(10)12(8)4-6(5)9;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNADSNIXZSKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674781 | |
Record name | 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride | |
CAS RN |
1072944-65-0 | |
Record name | 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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